Dipentaerythritol hexakis(3-mercaptopropionate)

Description

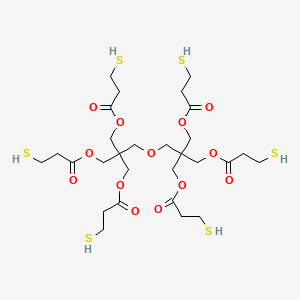

Dipentaerythritol hexakis(3-mercaptopropionate) (DPMP) is a multifunctional thiol compound with six reactive thiol (-SH) groups. Its molecular formula is C₂₈H₄₆O₁₃S₆, and it has a molecular weight of 783.05 g/mol . DPMP is widely used as a crosslinking agent in photopolymers, coatings, adhesives, and biomedical scaffolds due to its high functionality and ability to form dense, homogeneous networks . Its applications span industries such as electronics, optics, and tissue engineering, where thermal stability, mechanical strength, and controlled degradation are critical .

Properties

IUPAC Name |

[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAUVJUJVBJRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O13S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948202 | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25359-71-1 | |

| Record name | 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol hexakis(3-mercaptopropionate) is synthesized through the esterification of dipentaerythritol with 3-mercaptopropionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of dipentaerythritol hexakis(3-mercaptopropionate) follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol hexakis(3-mercaptopropionate) undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfides formed from oxidation can be reduced back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, substituted thiol derivatives, and various polymeric materials when used in polymerization reactions .

Scientific Research Applications

Stabilizers and Plasticizers in Polymer Chemistry

Dipentaerythritol hexakis(3-mercaptopropionate) has been identified as an effective stabilizer and plasticizer for polyvinyl chloride (PVC). Its thiol groups provide enhanced thermal stability and resistance to degradation, making it suitable for use in various polymer formulations.

Case Study: PVC Formulations

In a comparative study, dipentaerythritol hexakis(3-mercaptopropionate) was compounded into PVC formulations alongside other stabilizers. The results indicated that it significantly improved the thermal stability of the PVC matrix compared to control samples without any stabilizer. The weight ratio of PVC to stabilizer was maintained at 100:3, demonstrating its effectiveness in enhancing the performance of PVC products .

Pharmaceutical Applications

As an organic synthesis intermediate, dipentaerythritol hexakis(3-mercaptopropionate) plays a crucial role in pharmaceutical research and development. Its structure allows for the modification of drug molecules, aiding in the development of new therapeutic agents.

Application in Drug Development

Research has shown that compounds with thiol functionalities can enhance the bioavailability of certain drugs by improving solubility and stability. Dipentaerythritol hexakis(3-mercaptopropionate) serves as a key intermediate in synthesizing these modified drug molecules, thus facilitating advancements in pharmaceutical formulations .

Biodegradable Materials

Recent studies have explored the use of dipentaerythritol hexakis(3-mercaptopropionate) in creating biodegradable scaffolds for tissue engineering applications. By combining it with other biodegradable polymers, researchers have developed macroporous scaffolds that support cell growth and tissue regeneration.

Case Study: Scaffold Fabrication

A notable study involved fabricating poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate) high internal phase emulsions (HIPEs) containing alpha hydroxyapatite via photopolymerization. The resulting scaffolds demonstrated excellent mechanical properties and biocompatibility, making them suitable for fibroblast regeneration .

Industrial Applications

Dipentaerythritol hexakis(3-mercaptopropionate) is also utilized in various industrial applications due to its chemical properties. It can be used as a crosslinking agent in resin formulations, enhancing the durability and performance of coatings and adhesives.

Application in Coatings

In industrial coatings, dipentaerythritol hexakis(3-mercaptopropionate) has been employed to improve adhesion and resistance to environmental factors. Its incorporation into resin systems has shown promising results in enhancing the longevity and effectiveness of protective coatings .

Synthesis and Production

The synthesis of dipentaerythritol hexakis(3-mercaptopropionate) typically involves the reaction of dipentaerythritol with mercaptoacetic acid under controlled conditions. This process can be optimized to yield high-purity product suitable for various applications.

Synthesis Method Overview

- Reactants : Dipentaerythritol and mercaptoacetic acid.

- Catalysis : Acid-catalyzed reaction.

- Conditions : Controlled temperature and pressure to optimize yield.

Mechanism of Action

The mechanism of action of dipentaerythritol hexakis(3-mercaptopropionate) is primarily based on its thiol groups, which can form strong covalent bonds with various substrates. These thiol groups can undergo oxidation to form disulfides, which are crucial in cross-linking reactions. The compound’s ability to form multiple bonds makes it an effective cross-linking agent in polymer chemistry .

Comparison with Similar Compounds

Table 1: Functional and Environmental Comparison

| Property | DPMP | PETMP | TMPMP |

|---|---|---|---|

| Thiol Groups | 6 | 4 | 3 |

| Thermal Degradation (°C) | >300 | ~250 | ~200 |

| Biodegradation (%) | 3 | 26 | 9 |

| Impact Strength (MPa) | 5.3× acrylate | N/A | N/A |

Research Findings and Case Studies

- DPMP in PolyHIPE Scaffolds : Incorporating 5 wt% HA into DPMP-based polyHIPEs increased compressive stress by 40% and supported fibroblast proliferation (2.12× cell growth) . Higher HA concentrations (>5%) caused pore occlusion, reducing efficacy .

- Thiol-Yne Photopolymers : DPMP/di(but-1-yne-4-yl)carbonate networks achieved 61°C glass transition temperature (Tg) and superior impact resistance, outperforming PETMP in load-bearing applications .

Biological Activity

Dipentaerythritol hexakis(3-mercaptopropionate) (DiPETMP) is a multifunctional thiol compound widely studied for its potential applications in biomedical fields, particularly in tissue engineering and drug delivery systems. This article provides a comprehensive overview of the biological activity of DiPETMP, including its synthesis, properties, and relevant case studies.

DiPETMP is synthesized from dipentaerythritol and 3-mercaptopropionic acid through an esterification reaction. The resulting compound features multiple thiol groups, which are critical for crosslinking in polymeric materials. Its structure is characterized by the following features:

- Molecular Formula : C30H54O6S6

- Molecular Weight : 654.00 g/mol

- Functional Groups : Six mercaptopropionate groups, enhancing reactivity and potential for polymerization.

Biological Activity

The biological activity of DiPETMP is primarily attributed to its thiol groups, which facilitate the formation of crosslinked networks in polymer systems. These properties are significant for various applications:

-

Cytotoxicity and Biocompatibility :

- Studies have demonstrated that DiPETMP exhibits low cytotoxicity towards mammalian cells. For instance, formulations containing DiPETMP showed cell viabilities exceeding 90% in direct contact studies with mouse 3T3 fibroblasts over 72 hours .

- A recent study indicated that different concentrations of DiPETMP in polymer formulations maintained cell viability above 87%, suggesting good biocompatibility for potential biomedical applications .

-

Tissue Engineering Applications :

- DiPETMP has been utilized in the development of shape memory polymers (SMPs) that can adapt to physiological conditions. These SMPs demonstrated high toughness and elasticity, making them suitable for soft tissue applications .

- The incorporation of hydroxyapatite into DiPETMP-based scaffolds has shown promising results in enhancing osteoconductivity and promoting fibroblast regeneration .

-

Controlled Drug Delivery Systems :

- Research indicates that DiPETMP can be used to create hydrogels that respond to environmental stimuli, allowing for controlled release of therapeutic agents. The crosslinked networks formed by DiPETMP can encapsulate drugs and release them in a controlled manner depending on the external conditions .

Case Study 1: Shape Memory Polymers

A study focused on developing a shape memory polymer system using DiPETMP demonstrated significant mechanical properties that allow it to recover its original shape after deformation. The research highlighted the potential of these materials in minimally invasive surgical devices .

Case Study 2: Hydroxyapatite Scaffolds

In another study, researchers fabricated macroporous scaffolds using DiPETMP combined with hydroxyapatite for bone tissue engineering. The scaffolds exhibited excellent mechanical strength and biocompatibility, supporting fibroblast proliferation and mineralization .

Comparative Analysis of Biological Activity

| Property | DiPETMP | Other Thiols |

|---|---|---|

| Cytotoxicity | Low (≥90% viability) | Varies (often higher) |

| Biocompatibility | High | Moderate to High |

| Mechanical Strength | High | Variable |

| Application Potential | Tissue engineering, drug delivery | General biomedical use |

Q & A

Basic: What are the key physicochemical properties of dipentaerythritol hexakis(3-mercaptopropionate) relevant to its use in polymer synthesis?

Answer:

The compound (CAS 25359-71-1) has a molecular formula of C28H46O13S6 and a molecular weight of 783.05 g/mol . Its multi-thiol functionality (six mercaptopropionate groups) enables high crosslinking density in polymer networks, making it ideal for applications like UV-curable coatings or elastomers. Key properties include viscosity, thiol group reactivity, and solubility in organic solvents (e.g., triethylene glycol divinyl ether), which influence polymerization kinetics .

Table 1: Key Properties

| Property | Value/Description | Relevance |

|---|---|---|

| Thiol density | 6 functional groups | High crosslinking potential |

| Solubility | Miscible with polar acrylates/ethers | Compatibility in hybrid formulations |

| Reactivity | Fast thiol-ene click kinetics | Rapid network formation under UV/thermal initiation |

Advanced: How does dynamic shear rate influence mechanochemical reactivity in suspensions containing dipentaerythritol hexakis(3-mercaptopropionate)?

Answer:

In shear-thickening suspensions (e.g., 70 wt% ZnO in thiol-ether mixtures), increasing dynamic shear rate (γ0ω) enhances mechanochemical reactivity. Evidence shows a 40% reduction in gelation time (tgel) and a 3.5× increase in complex viscosity (η*) under shear-thickening conditions (Fig. S5, ). This is attributed to interparticle friction-induced activation of thiol-ene reactions.

Methodological Insight:

- Use rheometry coupled with in-situ FTIR to correlate shear stress with reaction progress.

- Optimize γ0ω between 10–50 s<sup>-1</sup> to balance reactivity and colloidal stability .

Basic: What synthetic strategies employ dipentaerythritol hexakis(3-mercaptopropionate) as a chain-transfer agent (CTA) in controlled radical polymerization?

Answer:

The compound acts as a multi-arm CTA in reversible addition-fragmentation chain-transfer (RAFT) polymerization. For example, in star-shaped polymer synthesis, its six thiol groups regulate molecular weight distribution via Mayo plots (slope = chain-transfer constant, Ctr) . A [SH]/[monomer] ratio of 0.01–0.05 ensures controlled branching while minimizing side reactions.

Key Steps:

Pre-dissolve the thiol in monomer (e.g., methyl methacrylate).

Initiate polymerization under inert conditions (O2 inhibits thiol-ene reactions).

Monitor conversion via <sup>1</sup>H NMR or GPC .

Advanced: How can researchers resolve contradictions in reported reactivity of dipentaerythritol hexakis(3-mercaptopropionate) across oxygen-rich vs. oxygen-free environments?

Answer:

Discrepancies arise from oxygen’s dual role: it inhibits thiol-ene reactions (via radical quenching) but stabilizes intermediates in aerobic conditions. For example:

- Oxygen-free systems : Rapid gelation (tgel < 5 min) due to unhindered radical propagation .

- Aerobic systems : Delayed gelation (tgel > 20 min) but improved mechanical properties post-cure .

Resolution Strategy:

- Use redox initiators (e.g., persulfate-ascorbate) to mitigate oxygen inhibition.

- Compare real-time FTIR data under N2 vs. air to quantify oxygen’s impact on thiol conversion .

Basic: What safety protocols are critical when handling dipentaerythritol hexakis(3-mercaptopropionate)?

Answer:

The compound is a skin sensitizer (H317) and aquatic toxicant (H410). Key precautions include:

- PPE : Nitrile gloves, safety goggles, and fume hood use .

- Spill Management : Absorb with Chemizorb® and avoid drainage contamination .

- Storage : Keep in airtight containers away from oxidizers (risk of exothermic decomposition) .

Advanced: What role does the compound play in bicontinuous polymer-liquid electrolytes, and how can its compatibility with ionic liquids be optimized?

Answer:

In structural electrolytes, the thiol groups enable covalent bonding with ionic liquids (e.g., EMIM-TFSI), enhancing ionic conductivity (σ > 10<sup>-3</sup> S/cm) while maintaining mechanical integrity. Compatibility is optimized by:

Adjusting thiol:vinyl ratio (1:1 to 1:2) to balance crosslinking and ion mobility.

Incorporating <5 wt% SiO2 nanoparticles to prevent phase separation .

Characterization Tools:

- SAXS to analyze phase morphology.

- Electrochemical impedance spectroscopy for σ measurement .

Basic: How is dipentaerythritol hexakis(3-mercaptopropionate) characterized for purity and functionality?

Answer:

- Titration : Ellman’s assay quantifies free thiol groups (ε412 nm = 14,150 M<sup>-1</sup>cm<sup>-1</sup>).

- Chromatography : GPC with RI detection (Mw/Mn < 1.2 indicates high purity).

- Spectroscopy : <sup>13</sup>C NMR confirms ester and thiolpropionate linkages .

Advanced: What mechanistic insights explain its superior performance in stress-activated friction systems compared to linear thiols?

Answer:

The hexafunctional structure induces multi-point covalent bonding under shear, reducing stress relaxation by 70% vs. linear analogs (e.g., TMPMP). In situ TEM reveals fractal-like network formation under shear, which dissipates energy via reversible bond scission .

Experimental Design:

- Couple tribological testing with Raman spectroscopy to map stress-induced S-S bond formation.

- Compare with mono-/tetra-thiols to isolate functionality effects .

Basic: What are its applications in dental biomaterials, and how does it improve resin durability?

Answer:

As a crosslinker in dental composites, it reduces polymerization shrinkage (1.5% vs. 4% for Bis-GMA) and enhances flexural strength (120 MPa) via thiol-Michael addition. Formulate with 10–20 wt% to balance cure depth and mechanical performance .

Advanced: How can computational modeling predict its reactivity in multi-component formulations?

Answer:

Molecular dynamics (MD) simulations parameterized with DFT-calculated bond dissociation energies (BDEs) predict thiol-ene kinetics. For example, BDEs for S-H (368 kJ/mol) and C=C (260 kJ/mol) guide initiator selection (e.g., Darocur 1173 for λ=365 nm) .

Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.